

Upadacitinib vs. Tofacitinib: A Preclinical Comparative Analysis in Arthritis Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two prominent Janus kinase (JAK) inhibitors, **Upadacitinib** (a selective JAK1 inhibitor) and Tofacitinib (a pan-JAK inhibitor), in established animal models of rheumatoid arthritis. The following sections present a detailed examination of their efficacy, mechanism of action, and the experimental protocols utilized in these preclinical assessments.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Both **Upadacitinib** and Tofacitinib exert their therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway. This pathway is integral to the signaling of numerous cytokines and growth factors that drive the inflammatory and autoimmune responses characteristic of rheumatoid arthritis.

Upadacitinib is recognized for its greater selectivity for JAK1 over other JAK isoforms. In contrast, Tofacitinib exhibits a broader spectrum of inhibition, primarily targeting JAK1 and JAK3, with some activity against JAK2.[1][2] This difference in selectivity is a key differentiator between the two compounds and may influence their respective efficacy and safety profiles.

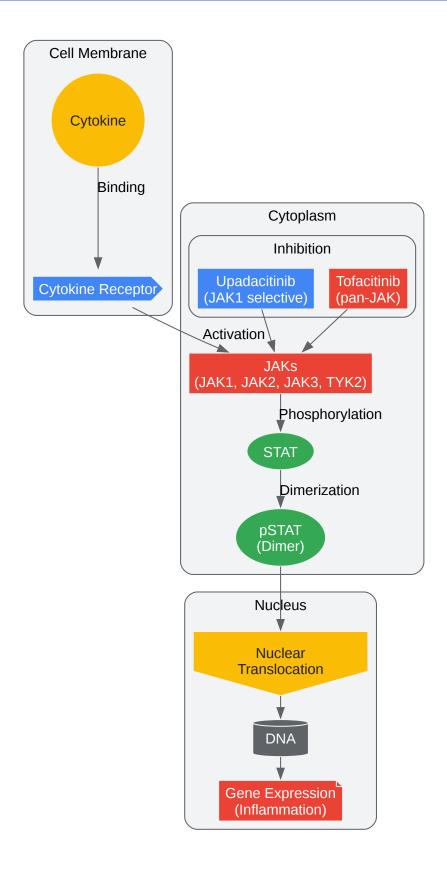




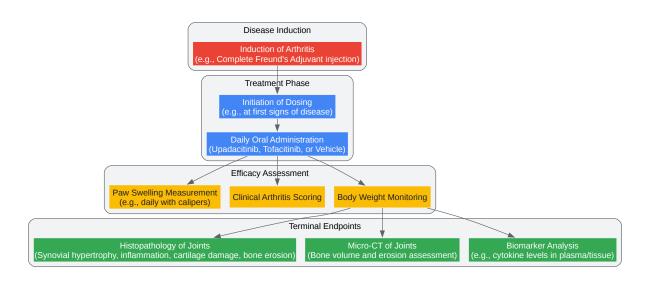
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The diagram below illustrates the JAK-STAT signaling cascade and the points of intervention for **Upadacitinib** and Tofacitinib.









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References

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- 2. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
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